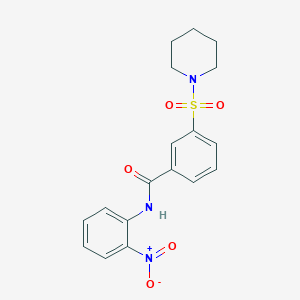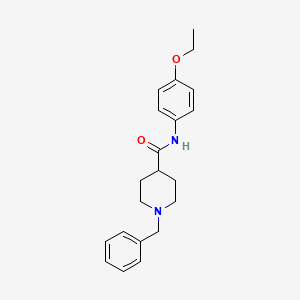![molecular formula C23H29N3O2S B4925482 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)
4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biology. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine involves its ability to bind to specific protein targets. This compound has been shown to bind to the ATP-binding site of certain proteins, thereby inhibiting their function. This mechanism of action has been studied extensively in the context of its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine have been studied in various contexts. In pharmacology, this compound has been shown to inhibit the growth of cancer cells and the production of inflammatory cytokines. In biology, this compound has been shown to bind to specific protein targets and affect their function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine in lab experiments include its ability to bind to specific protein targets, its potential as an anti-cancer and anti-inflammatory agent, and its potential as a tool for studying the function of certain proteins. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For the study of 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine include further studies to determine its potential as an anti-cancer and anti-inflammatory agent, further studies to determine its safety and efficacy, and the development of new methods for synthesizing this compound. Additionally, this compound could be studied for its potential as a tool for studying the function of specific proteins in various biological processes.
Synthesis Methods
The synthesis of 4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chloro-5-methylbenzoic acid with 1-(4-pyridinylmethyl)-4-piperidinol in the presence of a base such as potassium carbonate. The resulting product is then reacted with thiomorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Scientific Research Applications
4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine has shown potential applications in various fields of scientific research. In pharmacology, this compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In biology, this compound has been studied for its potential as a tool for studying the function of certain proteins due to its ability to bind to specific protein targets.
properties
IUPAC Name |
[5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-18-2-3-22(21(16-18)23(27)26-12-14-29-15-13-26)28-20-6-10-25(11-7-20)17-19-4-8-24-9-5-19/h2-5,8-9,16,20H,6-7,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBQLMYWUWNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]-thiomorpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)